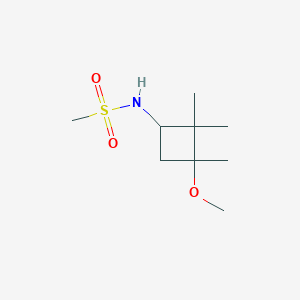
N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide, commonly known as CMPO, is an organic compound that has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. CMPO is a chelating agent that selectively binds to metal ions, making it a promising candidate for the separation of actinides and lanthanides from nuclear waste. In
科学的研究の応用
CMPO has been extensively studied for its potential applications in the field of nuclear fuel reprocessing. It is used as an extractant in solvent extraction processes to selectively separate actinides and lanthanides from nuclear waste. CMPO has also been studied for its potential use in the treatment of heavy metal poisoning, as it can selectively bind to and remove toxic metal ions from the body.
作用機序
CMPO is a chelating agent that selectively binds to metal ions, forming stable complexes that can be easily separated from the surrounding solution. The selectivity of CMPO for actinides and lanthanides is due to the size and charge of these metal ions, which are similar to the size and charge of the CMPO molecule.
Biochemical and Physiological Effects
CMPO has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential long-term effects of CMPO exposure.
実験室実験の利点と制限
One of the major advantages of using CMPO in lab experiments is its high selectivity for actinides and lanthanides. This makes it a promising candidate for the separation of these metals from nuclear waste. However, one limitation of using CMPO is its potential to degrade over time, which can reduce its effectiveness in separating metals.
将来の方向性
There are several future directions for the study of CMPO. One area of research is the development of new synthesis methods for CMPO that are more efficient and environmentally friendly. Another area of research is the study of the long-term effects of CMPO exposure on human health and the environment. Additionally, further studies are needed to fully understand the potential applications of CMPO in the treatment of heavy metal poisoning.
合成法
The synthesis of CMPO can be achieved through several methods, including the reaction of 2-chloro-3-methylbenzoic acid with methylamine and the subsequent reaction with 2-acetylpyridine. Another method involves the reaction of 2-chloro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-acetylpyridine to yield CMPO.
特性
IUPAC Name |
N-(2-chloro-3-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-4-3-5-11(13(9)15)16-14(19)10-6-7-17(2)12(18)8-10/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVDMTWQLMDVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=O)N(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)





![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)



![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)